molecular formula C12H22N2O2 B2551383 Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2418594-47-3

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2551383
CAS No.: 2418594-47-3
M. Wt: 226.32
InChI Key: ROCVLKAYBDLJMG-CABZTGNLSA-N
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Description

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2) is a bicyclic amine derivative with a stereochemically defined 3-azabicyclo[3.2.0]heptane core. The compound features a tert-butyl carbamate (Boc) protecting group on the nitrogen atom and an aminomethyl substituent at the 1-position of the bicyclic framework. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol .

This compound is widely used as a pharmaceutical intermediate or building block in drug discovery, particularly for synthesizing molecules targeting central nervous system (CNS) disorders or protease inhibitors . Its bicyclic structure imports rigidity, which can enhance binding affinity to biological targets while maintaining metabolic stability .

Properties

IUPAC Name

tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVLKAYBDLJMG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic structure.

    Introduction of the aminomethyl group: This step often involves the use of a suitable amine and a protecting group strategy to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the bicyclic structure provides rigidity and specificity in binding. This compound may modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Variations in Bicyclic Core

Compound Name Bicyclic System Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound [3.2.0]heptane 1-aminomethyl, 3-Boc 1250884-66-2 C₁₁H₂₀N₂O₂ 212.29 Drug intermediates
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0]heptane 1-amino, 3-Boc 1251009-41-2 C₁₁H₂₀N₂O₂ 212.29 Peptide mimetics
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate [3.2.0]heptane 3-Boc, 6-NH 1017789-34-2 C₁₀H₁₈N₂O₂ 198.26 Dual-action inhibitors
tert-Butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane 6-aminomethyl, 3-Boc 1108172-95-7 C₁₁H₂₀N₂O₂ 212.29 CNS-active agents
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0]heptane 7-oxa, 3-Boc 951766-54-4 C₁₁H₁₉NO₃ 213.27 Epoxide intermediates

Key Observations :

  • Ring Size : Smaller bicyclo[3.1.0]hexane systems (e.g., ) reduce steric bulk but may compromise target selectivity compared to the [3.2.0]heptane framework.
  • Substituent Position: The 1-aminomethyl group in the target compound enhances spatial flexibility for covalent interactions compared to 1-amino derivatives (e.g., ).
  • Diazabicyclic Systems : The addition of a second nitrogen (e.g., ) increases hydrogen-bonding capacity, useful for enzyme inhibition.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Compound Adduct Predicted CCS (Ų)
Target Compound [M+H]⁺ 151.0
tert-Butyl (1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [M+H]⁺ 155.1 (similar to )
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate [M+H]⁺ ~150 (estimated)

Biological Activity

Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 2418594-47-3, is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a bicyclic structure which contributes to its unique reactivity and biological interactions.
PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number2418594-47-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its structural features allow it to potentially modulate enzymatic activity and receptor signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may be useful in developing drugs targeting specific pathways involved in diseases such as bacterial infections and neurodegenerative disorders. The compound's ability to inhibit certain enzymes may lead to its application as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria .

Case Studies

  • Inhibition of β-Lactamases
    A study explored the use of this compound as a potential β-lactamase inhibitor. The compound demonstrated significant inhibitory activity against various β-lactamases, suggesting its utility in restoring the effectiveness of β-lactam antibiotics in resistant bacterial strains .
  • Neuroprotective Effects
    Another investigation assessed the neuroprotective properties of this compound in vitro. The results indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Summary of Biological Activities

ActivityFindings
β-Lactamase InhibitionSignificant inhibition observed
NeuroprotectionReduced oxidative stress-induced cell death
Potential Drug DevelopmentTargeting bacterial infections and neurodegeneration

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps, typically starting from readily available bicyclic amines and carbamate derivatives. The reaction conditions are optimized for high yield and purity.

Synthetic Route Example

A common synthetic route includes:

  • Formation of Bicyclic Structure : Reaction between tert-butyl carbamate and a bicyclic amine precursor.
  • Purification : Crystallization or chromatography to isolate the product.
  • Characterization : Using NMR and mass spectrometry to confirm structure.

Table 3: Example Synthetic Route

StepDescription
Step 1Reaction of tert-butyl carbamate with amine
Step 2Purification via crystallization
Step 3Characterization using NMR/MS

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